Ahb-kanamycin A
説明
特性
CAS番号 |
117325-82-3 |
|---|---|
分子式 |
C22H43N5O11 |
分子量 |
553.6 g/mol |
IUPAC名 |
3-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C22H43N5O11/c1-7(24)15(30)21(34)27-9-4-8(25)19(37-13-3-2-10(29)11(5-23)35-13)18(33)20(9)38-22-17(32)14(26)16(31)12(6-28)36-22/h7-20,22,28-33H,2-6,23-26H2,1H3,(H,27,34) |
InChIキー |
BNLLRXUMXDAIBY-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)N)O)O)OC3CCC(C(O3)CN)O)N)O)N |
正規SMILES |
CC(C(C(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)N)O)O)OC3CCC(C(O3)CN)O)N)O)N |
同義語 |
1-N-(3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A 1-N-(3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A, R,-(R*,R*)-isomer 1-N-(3-amino-2-hydroxybutanoyl)-2',3'-dideoxykanamycin A, S-(R*,R*)-isomer AHB-kanamycin A |
製品の起源 |
United States |
Structural Elucidation and Chemical Synthesis of N1 Substituted Kanamycin a Derivatives
Synthesis of Kanamycin (B1662678) A Derivatives Bearing an AHB Group (e.g., Amikacin)
Acylation Methodologies at the N1 Position
The selective acylation at the N1 position is the cornerstone of amikacin (B45834) synthesis. This is typically achieved by reacting a protected kanamycin A intermediate with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). google.comgoogle.com To facilitate the reaction, the carboxylic group of the L-HABA moiety is activated. A common method involves using an active ester, such as the N-hydroxysuccinimide (NHS) ester of N-protected L-HABA. google.comepo.org
The reaction conditions are carefully controlled to ensure high regioselectivity for the N1 amino group. One patented process describes carrying out the acylation in a heterogeneous solvent system, such as water and a poorly water-soluble solvent like methylene (B1212753) chloride, while maintaining the pH between 4.5 and 6.5. google.com This controlled environment favors the acylation at the desired N1 position over other free amino groups. Another approach utilizes the formation of a metal complex. In this method, a 3,6'-di-N-protected kanamycin A is reacted with a salt of a bivalent metal cation (e.g., zinc acetate) in a solvent like dimethylsulfoxide (DMSO). google.com The resulting complex selectively exposes the N1 amino group for subsequent acylation, leading to high yields of the desired product and minimizing the formation of byproducts from acylation at other sites like the N-3" position. epo.orggoogle.com
Stereoselective Synthesis of the AHB Moiety
Several methods have been developed for its synthesis. One chemical route starts from the readily available amino acid L-asparagine. google.com Through a series of chemical transformations, L-asparagine can be converted to L-4-amino-2-hydroxybutyric acid in good yield. google.com Other approaches include the 1,3-dipolar addition of a nitronic ester to methyl acrylate, followed by reduction and hydrolysis to yield the target hydroxy amino acid. oup.com Biocatalytic methods have also been employed, offering high stereoselectivity. For example, a one-pot cyclic cascade using a class II pyruvate (B1213749) aldolase (B8822740) in tandem with a stereoselective transaminase can produce (S)-2-amino-4-hydroxybutanoic acid with an enantiomeric excess of over 99%. acs.org For its use in the acylation step of amikacin synthesis, the amino group of the L-HABA moiety is typically protected, for instance, as (S)-N-Benzyloxycarbonyl-4-amino-2-hydroxybutanoic acid. thieme-connect.com
Synthesis of Other N-Acylated and Modified Kanamycin A Analogues
Beyond the N1-AHB substitution that yields amikacin, researchers have explored other modifications of kanamycin A's amino groups to develop new derivatives. These efforts aim to further enhance antibacterial properties or overcome different types of resistance. Modifications include mono- and di-acylations at various positions and substitutions at amino groups other than N1. google.comresearchgate.net
Mono- and Di-N-Acylation Strategies
The synthesis of amikacin is a classic example of a highly selective mono-N-acylation strategy focused on the N1 position. epo.org However, under less selective conditions, acylation can occur at multiple amino groups. For instance, during some synthetic routes to amikacin, a di-acylated byproduct, where both the N-1 and N-3" positions are modified, can be formed. epo.org This necessitates chromatographic separation to isolate the desired mono-acylated amikacin. epo.org
Strategies have also been developed to intentionally produce other acylated analogues. For example, 1-N-[4-(substituted)amidino and guanidino-2-hydroxybutyryl]kanamycins have been synthesized by first preparing 3,3",6'-tri-N-tert-butoxycarbonyl-amikacin and then modifying the terminal amino group of the AHB side chain. nih.gov This represents a modification of an already acylated kanamycin A.
Modification at Other Amino Groups (e.g., N-3'', N-6')
While N1-acylation has been the most successful strategy, modifications at other amino and hydroxyl groups of kanamycin A have also been investigated. researchgate.netresearchgate.net The 6'- and 6"-positions, in particular, have been targets for derivatization.
Analogous to N1-acylation, 6'-N-acylation has been explored as a strategy to improve the properties of aminoglycosides. researchgate.net More extensive research has been conducted on modifying the 6"-position of kanamycin A. A common synthetic strategy involves first protecting all four amino groups with Boc groups, followed by the activation of the primary 6"-hydroxyl group using a good leaving group like 2,4,6-triisopropylbenzenesulfonyl (TIBS). researchgate.net This activated intermediate can then react with various nucleophiles. For instance, reaction with pyridine (B92270) results in a pyridinium (B92312) derivative at the 6"-position. mdpi.comresearchgate.net Introducing small diamino-substituents at this position has been shown to not significantly alter the antibacterial activity compared to the parent kanamycin A. mdpi.com These studies suggest that modifying positions other than N1 is a viable direction for developing new antibacterial agents based on the kanamycin scaffold. mdpi.comresearchgate.net
Table 2: Examples of Kanamycin A Modifications
| Modification Site | Type of Modification | Example Reagent/Group | Resulting Analogue Type | Reference |
|---|---|---|---|---|
| N1 | Mono-acylation | (S)-4-amino-2-hydroxybutyryl (AHB) | Amikacin | nih.govresearchgate.net |
| N1, N3" | Di-acylation | L-HABA derivative (non-selective) | Di-acylated Kanamycin A | epo.org |
| 4"'-position of AHB | Amidination / Guanidination | Amidinating/Guanidinating reagents | Amikacin derivatives | nih.gov |
| 6"-position | Substitution (via OH) | Pyridine | 6"-pyridinium Kanamycin A | mdpi.comresearchgate.net |
Table of Mentioned Compounds
Conjugation with Other Antimicrobial Scaffolds
To further enhance the efficacy and spectrum of activity of kanamycin A derivatives, researchers have explored their conjugation with other antimicrobial scaffolds. This strategy aims to create hybrid molecules with dual mechanisms of action or improved cellular penetration, particularly against intracellular pathogens.
A promising approach involves the conjugation of kanamycin A with antimicrobial peptides (AMPs). nih.govnih.gov AMPs are a class of naturally occurring or synthetic peptides with broad-spectrum antimicrobial properties. nih.gov Conjugates of kanamycin and AMPs, such as P14LRR, have been synthesized. nih.gov These conjugates can be designed with cleavable linkers, such as disulfide bonds, which are stable in the bloodstream but are cleaved within the reducing environment of the cell, releasing both the active kanamycin and the AMP. nih.govnih.gov This strategy has shown success in clearing intracellular pathogens like Mycobacterium tuberculosis and Salmonella in both in vitro and in vivo models. csic.esnih.gov
In addition to peptides, kanamycin A has been conjugated with other classes of antibiotics. For instance, hybrid molecules combining kanamycin A with glycopeptide antibiotics like vancomycin (B549263) and eremomycin (B1671613) have been synthesized. nih.gov These conjugates are designed to target both Gram-positive and Gram-negative bacteria and have shown activity against some vancomycin-resistant strains. nih.gov The synthesis of such dual-action antibiotics often involves the selective modification of the N1-position of the 2-deoxystreptamine (B1221613) ring of kanamycin A to link it to the other antibiotic moiety. nih.gov
Biosynthetic Insights into Kanamycin A Modifications
The natural world provides a rich source of inspiration for developing novel antibiotics. Understanding the biosynthetic pathways of aminoglycosides offers valuable insights into how nature generates such chemical diversity and provides tools for engineering new and improved antibiotic derivatives.
Biosynthetic Insights into Kanamycin A Modifications
Enzymatic Pathways Leading to Aminoglycoside Diversity
The biosynthesis of aminoglycosides like kanamycin is a complex process involving a series of enzymatic reactions. pnas.org These pathways typically start from a sugar phosphate (B84403) precursor, which is converted into the central aminocyclitol core, 2-deoxystreptamine (2-DOS). pnas.org This core is then glycosylated with various sugar moieties by glycosyltransferases. pnas.org Subsequent modifications, such as amination, deoxygenation, and methylation, are carried out by a suite of tailoring enzymes, leading to the final antibiotic structure. f1000research.comresearchgate.net
The diversity of aminoglycosides arises from the variation in the sugar units attached to the 2-DOS core and the different tailoring modifications. For example, the butirosin (B1197908) biosynthetic gene cluster from Bacillus circulans contains genes responsible for the synthesis and attachment of the (S)-4-amino-2-hydroxybutyric acid (AHB) side chain. nisr.or.jptandfonline.com Comparison of the biosynthetic gene clusters of different aminoglycosides, such as kanamycin, butirosin, neomycin, and gentamicin (B1671437), reveals a combination of conserved genes for core scaffold synthesis and unique genes for specific modifications. rsc.orgnih.gov This modular nature of biosynthetic pathways provides a blueprint for creating novel antibiotic structures.
Pathway Engineering for Novel Antibiotic Synthesis
The knowledge of aminoglycoside biosynthetic pathways has opened up exciting possibilities for pathway engineering to produce novel antibiotics. nih.govchim.it This approach, often referred to as combinatorial biosynthesis, involves the rational manipulation of biosynthetic gene clusters to create new derivatives. researchgate.net
A prime example of successful pathway engineering is the fermentative production of amikacin. By introducing the genes responsible for AHB biosynthesis from the butirosin gene cluster into a kanamycin-producing strain of Streptomyces kanamyceticus, researchers have been able to generate amikacin directly through fermentation. f1000research.com This chemoenzymatic approach offers a more efficient and environmentally friendly alternative to traditional chemical synthesis. nih.gov
Furthermore, pathway engineering can be used to generate entirely new aminoglycoside analogs. By introducing genes from different biosynthetic pathways into a host organism, it is possible to create hybrid molecules with unique structural features and potentially improved biological activities. researchgate.net For instance, the heterologous expression of genes from different aminoglycoside pathways in a suitable host like Streptomyces has been explored to produce novel aminoglycoside structures. researchgate.netutupub.finih.gov This strategy holds immense promise for the discovery and development of the next generation of aminoglycoside antibiotics to combat the growing threat of antibiotic resistance.
Molecular Mechanisms of Action of Ahb Kanamycin a Derivatives
Interaction with Ribosomal Subunits and rRNA
AHB-Kanamycin A derivatives primarily interact with the small 30S ribosomal subunit, a key component of the bacterial translation machinery. This interaction is highly specific and involves critical regions of the ribosomal RNA.
This compound (Amikacin) binds to the bacterial 30S ribosomal subunit mims.comfishersci.ie. This binding specifically occurs at the A-site (aminoacyl-tRNA binding site) of the 16S rRNA, which is a crucial region within the 30S subunit responsible for decoding messenger RNA (mRNA) codons mims.comfishersci.ie. Structural studies, including crystal structures of amikacin (B45834) bound to the decoding center and cryo-electron microscopy (cryo-EM) reconstructions of 30S and 50S ribosomal subunits, have confirmed its binding to helix h44 of the 16S rRNA fishersci.ie. The binding mode of amikacin to the A-site is similar to that of its parent compound, kanamycin (B1662678), but is enhanced by additional favorable contacts established by the appended AHB group mims.com.
The binding of aminoglycosides, including this compound, induces significant conformational changes within the ribosomal decoding center mims.comfishersci.ie. A notable change involves the displacement of two universally conserved nucleotides, A1492 and A1493, within the 16S rRNA. Upon aminoglycoside binding, these nucleotides flip from an intra-helical to an extra-helical conformation, facilitating their interaction with the minor groove of the codon-anticodon duplex in the A-site. This structural rearrangement creates a "ready-to-accept" conformation, which, paradoxically, promotes the binding of near-cognate aminoacyl-tRNAs. The presence of the AHB moiety in amikacin contributes to these conformational changes by securing additional interactions within the binding pocket, thereby prolonging its dwelling time on the translating ribosome fishersci.ie.
The interaction of this compound with the ribosome involves specific nucleosides of the 16S rRNA and an amino acid of a ribosomal protein. Kanamycin, and by extension amikacin due to their shared core structure and binding site, binds to four nucleotides of the 16S rRNA and a single amino acid of ribosomal protein S12. Key nucleosides of the 16S rRNA implicated in kanamycin's binding are A1408, C1409, and G1491.
The unique AHB moiety of amikacin forms specific interactions that distinguish its binding from that of kanamycin. The amine group of the AHB group forms water-mediated hydrogen bonds with the phosphate (B84403) backbone of helix h44. Furthermore, the AHB moiety engages in extensive interactions with rRNA nucleotides located upstream of the decoding center. Beyond the 30S subunit, amikacin also interacts with elements of the inter-subunit bridge B5, helix h44 of 16S rRNA, helix H64 of 23S rRNA (part of the large 50S subunit), and ribosomal protein uL14.
Table 1: Key Ribosomal Interaction Sites of this compound (Amikacin)
| Ribosomal Component | Specific Interaction Site(s) | Type of Interaction | References |
| 30S Ribosomal Subunit | A-site | Primary binding site | mims.comfishersci.ie |
| 16S rRNA | Helix h44 | Confirmed binding site | fishersci.ie |
| Nucleotides A1408, C1409, G1491 | Direct binding of kanamycin (and by extension amikacin) | ||
| Nucleotides A1492, A1493 | Displaced upon binding, flip to extra-helical conformation | ||
| Phosphate backbone of h44 | Water-mediated H-bonds with AHB group | ||
| rRNA nucleotides upstream of decoding center | Extensive interactions with AHB moiety | ||
| Ribosomal Protein | S12 | Single amino acid involvement | |
| uL14 | Interaction with amikacin | ||
| 23S rRNA | Helix H64 | Interaction with amikacin | |
| Inter-subunit Bridge | B5 | Interaction with amikacin |
Conformational Changes Induced by this compound Binding
Impact on Bacterial Protein Synthesis
The specific binding of this compound to the ribosome has profound functional consequences, primarily disrupting the accuracy and efficiency of bacterial protein synthesis.
This compound directly interferes with the function of the decoding center, a critical region on the 30S ribosomal subunit responsible for ensuring the accurate pairing between mRNA codons and tRNA anticodons mims.comfishersci.ie. By binding to the A-site, this compound induces structural alterations in the decoding center, thereby disrupting its normal proofreading capabilities fishersci.ie. This interference compromises the ribosome's ability to maintain translational fidelity.
The interference with the decoding center by this compound leads to a crucial consequence: the misreading of mRNA mims.comfishersci.ie. This misreading results in the incorporation of incorrect amino acids into the nascent polypeptide chain mims.comfishersci.ie. The production of these erroneous or non-functional proteins disrupts vital cellular processes, ultimately leading to bacterial cell death mims.comfishersci.ie.
Beyond misreading, this compound also exerts pleiotropic inhibitory effects on various phases of bacterial protein synthesis. It interferes with tRNA translocation, the movement of the tRNA-mRNA complex through the ribosome, which is essential for peptide chain elongation fishersci.ie. Furthermore, it inhibits release factor-mediated peptidyl-tRNA hydrolysis, a step crucial for the termination of protein synthesis fishersci.ie. The antibiotic also disrupts ribosome recycling, the process by which ribosomes are prepared for new rounds of translation fishersci.ie. These additional inhibitory traits are attributed to the enhanced interactions that the AHB group of amikacin makes with the decoding center and other ribosomal elements fishersci.ie. The accumulation of defective and toxic proteins within the bacterial cell due to these combined effects ultimately contributes to cell arrest and lethality.
Antimicrobial Activity Profile of Ahb Kanamycin a Derivatives in Research Models
Spectrum of Activity Against Bacterial Strains
The addition of the AHB moiety to kanamycin (B1662678) A broadens its utility against a range of resistant pathogens, revitalizing its clinical potential. nih.govmdpi.com
Kanamycin A historically has activity against several Gram-negative pathogens, including Escherichia coli, Proteus species, Enterobacter aerogenes, Klebsiella pneumoniae, and Acinetobacter species. wikipedia.org However, its effectiveness has been compromised by the spread of resistance. AHB-kanamycin A (amikacin) was specifically designed to counter this. It is frequently used for treating severe infections caused by multidrug-resistant, aerobic Gram-negative bacteria. researchgate.net
Research on pyranmycin, another aminoglycoside, demonstrated that attaching an AHB group at the N-1 position helps the compound regain activity against resistant strains of E. coli. nih.gov Similarly, arbekacin (B1665167), the AHB-derivative of dibekacin (B1670413) (a kanamycin B derivative), has shown efficacy against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net These findings underscore the importance of the AHB group in restoring activity against resistant Gram-negative organisms.
While aminoglycosides are primarily known for their Gram-negative spectrum, they also possess activity against some Gram-positive bacteria, particularly staphylococci. mdpi.com The development of AHB-derivatives has significantly enhanced this activity, especially against resistant strains. Arbekacin, a closely related AHB-aminoglycoside, is approved for treating infections caused by Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netscielo.br
Furthermore, studies on other AHB-modified aminoglycosides have shown potent activity against highly resistant Gram-positive bacteria. For instance, a 1-N-AHB-substituted derivative of paromomycin (B158545) demonstrated significant antibacterial action against vancomycin-resistant S. aureus (VRSA) and vancomycin-intermediate S. aureus (VISA) strains. frontiersin.org Another study involving neomycin derivatives showed that specific modifications could yield compounds with prominent activity against both MRSA and vancomycin-resistant enterococci (VRE). nih.gov
Aminoglycosides are a critical component of second-line treatment regimens for multidrug-resistant tuberculosis (MDR-TB). frontiersin.org Both kanamycin A and its derivative, this compound (amikacin), are utilized in the treatment of resistant Mycobacterium tuberculosis infections. mdpi.comfrontiersin.org The ability of amikacin (B45834) to evade some resistance mechanisms makes it a valuable option when first-line therapies are ineffective. frontiersin.org
Activity Against Gram-Positive Bacteria (e.g., S. aureus, S. epidermidis)
Comparative Studies with Parent Kanamycin A and Other Aminoglycosides
The primary advantage of this compound (amikacin) over its parent compound lies in its stability against enzymatic inactivation. The bulky AHB group provides a shield, preventing AMEs from modifying and thus inactivating the antibiotic. nih.govfrontiersin.org
Studies show that amikacin can successfully arrest the growth of bacterial strains that produce common AMEs like AAC(1), APH(3′)-Ia, and ANT(2′). mdpi.com In contrast, kanamycin A is susceptible to inactivation by these enzymes. A systematic comparison of arbekacin with its parent compounds, kanamycin and dibekacin, revealed that arbekacin has a significantly lower Minimum Inhibitory Concentration (MIC)50 value, indicating higher potency. researchgate.netresearchgate.net
| Compound | Key Structural Feature | Activity vs. Parent Compound | Evasion of Resistance Enzymes (AMEs) |
|---|---|---|---|
| This compound (Amikacin) | Kanamycin A with N-1 AHB group | Higher potency against many resistant strains mdpi.com | Yes, effective against strains with APH(3'), ANT(2'), etc. mdpi.com |
| Kanamycin A | Natural aminoglycoside | Baseline | No, susceptible to many AMEs mdpi.com |
| Arbekacin | Dibekacin with N-1 AHB group | Significantly lower MIC50 than kanamycin researchgate.netresearchgate.net | Yes, stable against APH and other enzymes researchgate.net |
| Dibekacin | 3',4'-dideoxy Kanamycin B | Baseline | Susceptible to certain AMEs researchgate.net |
In Vitro Antibacterial Activity Assessment
In vitro assessments consistently demonstrate the superior performance of this compound and related derivatives against resistant bacteria. The key finding is their ability to overcome the most common form of aminoglycoside resistance: enzymatic modification.
Laboratory assays using resistant E. coli strains equipped with plasmids encoding for APH(3′)-I, an enzyme that inactivates both kanamycin and neomycin classes, showed that N-1 AHB modification restored antibacterial activity. nih.gov Similarly, amikacin retains its function against bacteria expressing enzymes that would otherwise degrade kanamycin. mdpi.com The antibacterial activity of aminoglycoside derivatives with an N-1 AHB group often mirrors the effect of having a 3'-deoxygenation in the antibiotic's core structure, a modification known to prevent phosphorylation by APH(3') enzymes. mdpi.com
| Compound Type | Target Organism Type | Observed In Vitro Effect | Reference |
|---|---|---|---|
| This compound (Amikacin) | Resistant bacteria expressing AMEs | Retained antibacterial activity; overcomes enzymes like APH(3')-Ia and ANT(2') | mdpi.com |
| N-1 AHB Pyranmycin Derivatives | Resistant E. coli with APH(3')-I | Regained antibacterial activity compared to the parent compound | nih.gov |
| Arbekacin | Methicillin-resistant S. aureus (MRSA) | Retains strong antibiotic activity; refractory to hydrolysis by most AMEs | scielo.brresearchgate.net |
Efficacy in Bacterial Infection Models (Non-Human)
While direct reports on this compound in animal models are specific to toxicological or pharmacokinetic studies, research on structurally related compounds provides strong evidence of in vivo efficacy. A study on 2″-O-substituted paromomycin analogs, which were further derivatized with an AHB group at the N-1 position, demonstrated significant protective effects in mice. nih.gov In a mouse model of S. aureus infection, these compounds offered full protection at doses as low as 0.5 mg/kg and 1.2 mg/kg, highlighting the potent antibacterial effect of AHB-modified aminoglycosides in a living system. nih.gov This suggests that the enhanced in vitro activity of these derivatives translates to effective infection control in non-human models.
Mechanisms of Bacterial Resistance and Strategies to Overcome Resistance
Role of Aminoglycoside-Modifying Enzymes (AMEs)
Aminoglycoside-modifying enzymes are a diverse family of bacterial enzymes that inactivate aminoglycoside antibiotics through three main types of chemical modifications: phosphorylation, acetylation, and nucleotidylation. Each AME typically targets specific positions on the aminoglycoside molecule, and their presence is a major cause of clinical resistance.
Aminoglycoside phosphotransferases (APHs) inactivate aminoglycosides by catalyzing the transfer of a phosphoryl group from ATP to a hydroxyl group on the antibiotic. This phosphorylation event alters the drug's structure, preventing it from binding effectively to the bacterial ribosome. Common targets for APH enzymes include the 3'-hydroxyl group of aminoglycosides. Examples include APH(3')-IIb, which contributes to kanamycin (B1662678) resistance in Pseudomonas aeruginosa, and APH(3')-IIIa, prevalent in resistant Enterococci, Streptococci, and Staphylococci.
Aminoglycoside acetyltransferases (AACs) confer resistance by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to an amino group on the aminoglycoside molecule. This acetylation disrupts the electrostatic interactions crucial for aminoglycoside binding to the ribosome. AACs are responsible for a significant proportion of resistant infections and are often classified by the specific amino group they modify, such as the 6'-amino or 3-amino groups. Prominent examples include AAC(6')-Ib, a ubiquitous resistance enzyme in Gram-negative bacteria, and AAC(3)-IV, known for its broad substrate specificity.
Aminoglycoside nucleotidyltransferases (ANTs), also known as adenylyltransferases, inactivate aminoglycosides by transferring a nucleoside monophosphate (AMP) group from ATP to a hydroxyl group on the antibiotic. guidetopharmacology.org This adenylylation prevents the modified aminoglycoside from binding to its ribosomal target. guidetopharmacology.org ANT enzymes are categorized based on the position of modification, with examples like ANT(2'')-Ia, which confers resistance to gentamicin (B1671437), tobramycin, and kanamycin by modifying the 2''-hydroxyl group, and ANT(4')-Ia. guidetopharmacology.org
Acetyltransferases (AAC)
Impact of AHB Modification on AME Recognition and Inactivation
The strategic incorporation of the (S)-4-amino-2-hydroxybutyrate (AHB) group at the N1 position of kanamycin A, resulting in Ahb-kanamycin A (amikacin), significantly impacts its susceptibility to AME-mediated inactivation. wikidata.orgmims.com The bulky nature of the AHB side chain introduces steric hindrance, which physically impedes the binding of many AMEs to the antibiotic. wikidata.orgmims.com This structural modification acts as a protective shield, preventing the enzymatic modification that would otherwise render the drug inactive. mims.com
Despite this modification, this compound retains its crucial ability to bind to the bacterial 30S ribosomal subunit, the primary target for aminoglycosides, thereby maintaining its bactericidal effect. mims.com This selective evasion of AME recognition, while preserving ribosomal binding, is a key feature of this compound's efficacy against resistant bacterial strains. For instance, this compound (amikacin) has demonstrated effectiveness against bacteria expressing AMEs such as AAC(1), APH(3')-Ia, and ANT(2''). mims.com
The following table illustrates the general impact of the AHB modification on AME recognition:
| AME Class | Modification Type | Typical Target Positions (Kanamycin A) | Impact of AHB Modification (this compound) |
| Phosphotransferases (APH) | Phosphorylation | 3'-OH, 2''-OH, 5-OH | Reduced or prevented recognition mims.com |
| Acetyltransferases (AAC) | Acetylation | 6'-NH₂, 3-NH₂, 2'-NH₂ | Reduced or prevented recognition mims.com |
| Nucleotidyltransferases (ANT) | Adenylylation | 2''-OH, 4'-OH, 6-OH | Reduced or prevented recognition mims.com |
Structural Strategies for Overcoming Enzymatic Resistance
To combat the growing threat of AME-mediated resistance, a primary strategy involves the rational design of novel aminoglycoside derivatives. The goal is to create compounds that are refractory to enzymatic modification while retaining their potent antibacterial activity by effectively binding to the bacterial ribosome. wikidata.orgmims.com
The design of this compound (amikacin) exemplifies a highly successful structural strategy for overcoming enzymatic resistance. By introducing the AHB group at the N1 position, a site not typically involved in critical ribosomal binding interactions but often a target or proximity site for AMEs, the molecule gains resistance to a broad spectrum of modifying enzymes. wikidata.orgmims.com This modification alters the antibiotic's three-dimensional structure in a way that creates steric hindrance, making it a poor substrate for numerous AMEs without compromising its affinity for the bacterial ribosomal A-site. wikidata.orgmims.com
Other structural design principles employed to create AME-refractory derivatives include:
Conformational Locking : Synthesizing aminoglycoside derivatives that are conformationally locked in the ribosome-bound "bioactive" conformation, which may differ significantly from the conformation recognized by AMEs.
Deoxygenation/Modification of Susceptible Sites : Removing or chemically modifying hydroxyl or amino groups that are common targets for AMEs (e.g., 3', 4', 6' positions) to prevent enzymatic attack. mims.com
The success of this compound underscores the potential of structure-based drug design to develop new antibiotics capable of evading prevalent resistance mechanisms and restoring efficacy against multidrug-resistant pathogens.
Structure Activity Relationship Sar Studies of Ahb Kanamycin a and Its Analogues
Influence of the AHB Group on Ribosomal Binding Affinity
The introduction of the AHB group at the N1 position of kanamycin (B1662678) A to form amikacin (B45834) is well-tolerated for ribosomal binding, maintaining the antibiotic's essential interaction with its target asm.org. Crystallographic studies of amikacin bound to the bacterial ribosomal decoding center reveal that it occupies the A-site in a manner largely similar to its parent compound, kanamycin nih.govfrontiersin.org. However, the AHB moiety confers additional advantages by forming favorable contacts with the ribosome. Specifically, the AHB group establishes three additional hydrogen bonds with nucleotides C1496, G1497, and m3U1498 within helix h44 of the ribosome nih.gov. These supplementary interactions contribute to an increased affinity for the primary aminoglycoside binding site on the ribosome, distinguishing amikacin's inhibitory profile from that of kanamycin nih.govfrontiersin.org. Kanamycin, lacking the AHB side chain, exhibits weaker inhibition of tRNA translocation, a characteristic attributed to its fewer interactions with the decoding center nih.gov. This enhanced binding contributes to amikacin's potent inhibition of protein synthesis nih.gov.
Correlation Between N1-Substitution and Antimicrobial Activity
The acylation of the N1 group of aminoglycosides with the (S)-2-hydroxyl-aminobutyrate (AHB) group has proven to be a highly successful strategy in developing clinically effective antibiotics such as amikacin (from kanamycin A) and arbekacin (B1665167) (from dibekacin) asm.orgfrontiersin.org. These N1-substituted compounds demonstrate significant clinical utility, particularly against bacterial strains resistant to other aminoglycosides, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The antimicrobial activity profile of aminoglycoside derivatives bearing an N1 AHB group closely resembles that observed with 3'-deoxygenation in the antibiotic skeleton mdpi.comresearchgate.net. Conversely, investigations into other functionalities at the N1 position have shown considerably reduced activity against Pseudomonas aeruginosa, underscoring the specific advantage conferred by the AHB group mdpi.com. Amikacin's broad-spectrum activity and high inhibition potency on protein synthesis are attributed to its ability to interfere with multiple ribosomal functions, including tRNA translocation, release factor-mediated peptidyl-tRNA hydrolysis, and ribosome recycling, all facilitated by the additional interactions provided by the AHB group at the decoding center nih.gov.
Effects of Modifications on AME Avoidance
A primary benefit of the N1-AHB modification is its ability to protect the aminoglycoside from inactivation by many aminoglycoside-modifying enzymes (AMEs), thereby preserving its bactericidal properties nih.gov. It is hypothesized that the bulky nature of the AHB group sterically hinders the binding of the modified antibiotic to the active sites of numerous AMEs frontiersin.org. For example, amikacin has been shown to effectively inhibit the growth of bacterial strains expressing AAC(1), APH(3')-Ia, and ANT(2') enzymes mdpi.com. Similarly, arbekacin, another N1-AHB modified aminoglycoside, is resistant to modification by APH(3') and ANT(4') enzymes found in some MRSA strains, although it remains a substrate for the bifunctional enzyme AAC(6')-APH(2'') mdpi.comresearchgate.net. Despite its general resistance, amikacin, along with butirosin (B1197908), can be inactivated in vitro by 3'-aminoglycoside O-phosphotransferase type IIIa [APH(3')-IIIa], although this leads to only a low level of resistance in vivo nih.gov. Beyond the N1 position, other modifications, such as the selective guanidination of the N-3″ amino group of kanamycin A, have also demonstrated protection against inactivation by ANT(4′), APH(3′), and AAC(6′) while retaining antibiotic activity, likely due to binding hindrance with the respective inactivating enzymes mdpi.com.
Computational Approaches in SAR Analysis (e.g., Molecular Modeling, Docking)
Computational methods, including molecular modeling, docking, and Quantitative Structure-Activity Relationship (QSAR) analyses, are indispensable tools in understanding the SAR of AHB-kanamycin A and its analogues nih.govscielo.org.mx. Molecular modeling facilitates the design and development of novel compounds by providing insights into their three-dimensional structures and potential interactions scielo.org.mx. Molecular docking, an in-silico technique, is employed to predict the preferred conformations and binding affinities of drug molecules with their biological targets, such as the ribosome or AMEs scielo.org.mx.
For this compound (amikacin), crystal structures of the compound bound to an RNA fragment mimicking the ribosomal A-site have been elucidated, providing atomic-level details of its binding mode to the ribosome nih.govfrontiersin.orgnih.gov. Computational modeling has also been utilized to infer how N1-substituted aminoglycosides like amikacin interact with AMEs, such as APH(3')-IIIa, by building models based on known binding patterns of related compounds like butirosin A nih.gov. Furthermore, molecular docking and molecular dynamics (MD) simulations have been applied to investigate the structural basis of interactions between aminoglycosides and bacterial efflux proteins, for example, kanamycin's binding to the outer membrane efflux protein TolC, revealing strong binding affinities mdpi.comfrontiersin.org. While specific QSAR models for this compound were not detailed in the provided sources, QSAR is a general computational approach that correlates a compound's physicochemical properties with its biological activity, often used in conjunction with docking to predict and optimize drug candidates nih.govscielo.org.mx.
Analytical Methodologies for Research on Ahb Kanamycin a
Chromatographic Techniques
Chromatographic techniques are indispensable for the separation, identification, and quantification of AHB-Kanamycin A from complex mixtures or for analyzing its purity. These methods leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical method for the analysis of kanamycin (B1662678) and its derivatives, including this compound (amikacin) google.comchemsrc.comdatapdf.com. HPLC offers high sensitivity and selectivity, making it suitable for various sample matrices google.comdatapdf.com.
Different chromatographic columns are employed based on the retention mechanisms, including reversed-phase (RP) columns, mixed-mode columns, and hydrophilic interaction chromatography (HILIC) columns google.comchemsrc.comdatapdf.com. For instance, an Agilent SB-Aq C18 column (150 × 4.6 mm, 5 μm) has been used for kanamycin separation following sample extraction google.comchemsrc.comdatapdf.com. HILIC is recognized as a significant alternative for kanamycin separation, with a Click TE-Cys column (150 × 4.6 mm, 5 μm) applied for selective separation, often requiring high buffer potency (≥50 mM) and low pH (2.7 or 3.0) in the mobile phase to enhance peak shape and selectivity google.comdatapdf.com.
Due to the lack of a strong UV chromophore in the structure of kanamycin A, direct UV detection can be challenging. However, borate (B1201080) complexation has been successfully employed to enable direct UV detection at 205 nm for kanamycin A guidetopharmacology.org. Studies have evaluated columns such as Zorbax Extend C18, XBridge C18, and apHera C18 for this purpose, with the XBridge column at 50 °C proving effective guidetopharmacology.org.
HPLC is also coupled with various detectors, including UV/Fluorescence, Evaporative Light Scattering Detector (ELSD), Pulsed Electrochemical Detection (PED), and Mass Spectrometry (MS) google.comchemsrc.comdatapdf.com. For example, HPLC-ELSD has been used for the detection of process impurities in arbekacin (B1665167), another AHB-modified aminoglycoside nih.gov. Analytical HPLC with a UV detector and a Kromasil-100-C18 column has been used with varying acetonitrile (B52724) gradients and mobile phase compositions (e.g., 0.01M H3PO4, pH 2.6, or 0.2% HCOONH4 at pH 4.5 or 8.4) to confirm the purity of kanamycin A derivatives researchgate.net.
Table 1: Representative HPLC Conditions for Kanamycin A and Derivatives
| Column Type | Mobile Phase Composition | Detection Method | Application | Reference |
| Agilent SB-Aq C18 (150 × 4.6 mm, 5 μm) | Not specified (after weak acidic cation-exchange resin extraction) | Not specified | Kanamycin separation | google.comchemsrc.comdatapdf.com |
| XBridge C18 (4.6 mm × 250 mm; 5 μm) | 0.1 M disodium (B8443419) tetraborate (B1243019) (pH 9.0) / water (20:80, v/v) + 0.5 g L-1 sodium octanesulphonate | Direct UV (205 nm) | Kanamycin A assay (borate complexation) | guidetopharmacology.org |
| Click TE-Cys (150 × 4.6 mm, 5 μm) | High buffer potency (≥50 mM), low pH (2.7 or 3.0) | ELSD | Selective separation of kanamycin (HILIC) | google.comdatapdf.com |
| Kromasil-100-C18 (4.6 × 250 mm) | System A1: 0.01M H3PO4, pH 2.6 (A) & MeCN (B), 20→80% MeCN gradient | UV detector | Purity confirmation of kanamycin A derivatives | researchgate.net |
| Kromasil-100-C18 (4.6 × 250 mm) | System A2: 0.2% HCOONH4, pH 4.5 (A) & MeCN (B), 40→90% MeCN gradient | UV detector | Purity confirmation of kanamycin A derivatives | researchgate.net |
Capillary Zone Electrophoresis (CZE), a mode of Capillary Electrophoresis (CE), is a powerful technique for the separation of charged molecules like aminoglycosides. While direct specific studies on this compound using CZE are not extensively detailed in the provided snippets, CE with capacitively coupled contactless conductivity detection (C⁴D) has been developed for the analysis of related compounds such as α-hydroxybutyric acid (AHB), achieving separation within 4 minutes using 150 mM HEPES as the running buffer.
Furthermore, micellar electrokinetic chromatography (MEKC), a variant of CE, has been successfully applied for the separation of various aminoglycosides, including kanamycin and amikacin (B45834). This method often involves derivatization, such as with o-phthalaldehyde (B127526) and thioglycolic acid, and uses a background electrolyte composed of sodium tetraborate (100 mM), sodium deoxycholate (20 mM), and β-cyclodextrin (15 mM) at pH 10.0. This highlights the applicability of electrophoretic techniques for the analysis of this compound and its components.
High-Performance Liquid Chromatography (HPLC)
Spectroscopic and Spectrometric Techniques
Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, composition, and interactions of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust technique for the structural elucidation and characterization of this compound and its derivatives. It allows for the unambiguous assignment of individual amino group pKa values and provides insights into the geometrical and electrostatic nature of these antibiotics fishersci.ie.
Studies have utilized multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) experiments, to determine the individual pKa values of nitrogen atoms in aminoglycosides like kanamycin B and amikacin fishersci.ie. For amikacin, which contains the AHB group, the N3 amino groups have lowered pKa values, attributed to the (S)-4-amino-2-hydroxybutyryl (AHB) group fishersci.ie. This indicates the influence of the AHB moiety on the compound's ionization properties.
NMR data, including ¹H NMR, ¹³C NMR, and 2D-NMR spectra (such as HMBC), are crucial for characterizing impurities and confirming the chemical structure of AHB-modified aminoglycosides nih.gov. For example, in the characterization of impurities of arbekacin (an N1-AHB-dibekacin), NMR experiments revealed specific chemical shifts for the AHB side chain (e.g., δC 175.2 for C-1''', 69.5 for C-2''', 31.4 for C-3''', 36.2 for C-4''') nih.gov. These detailed NMR analyses are vital for verifying the position of the AHB side chain nih.gov.
Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) has been employed to study the interaction of aminoglycoside antibiotics, including amikacin, with aminoglycoside antibiotic 3'-phosphotransferase [APH(3')-IIIa]. This technique helps in detecting intra- and inter-ring NOEs, which can then be used to derive enzyme-bound structures and understand the flexibility of different rings within the bound antibiotic.
Table 2: Representative NMR Data for AHB-Modified Aminoglycosides
| Compound | NMR Type | Key Findings / Chemical Shifts (δ) | Reference |
| Amikacin | ¹H, ¹³C, ¹⁵N HMBC | Lowered pKa values for N3 amino groups due to AHB moiety | fishersci.ie |
| Arbekacin (N1-AHB-dibekacin) | ¹H, ¹³C, HMBC | AHB side chain: δC 175.2 (C-1'''), 69.5 (C-2'''), 31.4 (C-3'''), 36.2 (C-4''') | nih.gov |
| Kanamycin A Derivatives | ¹H, ¹³C | Detailed signal assignments for purity confirmation | nih.govresearchgate.net |
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight, elemental composition, and structural information of this compound and its modified forms. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is used to confirm the molecular formula and structural elucidation of kanamycin A derivatives researchgate.net. For example, HRMS (ESI) has been used to calculate and find [M+H]⁺ ions for kanamycin A derivatives, confirming their purity and structure researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-MS/MS (tandem mass spectrometry), is widely applied for the detection and quantification of kanamycin and its modified forms google.comdatapdf.com. This technique is particularly valuable for detecting bacterial resistance mechanisms, such as the acetyltransferase modification of kanamycin. LC-MS/MS can observe both the unmodified antibiotic and its modified form, allowing for kinetic and quantitative analysis. High-resolution mass spectrometry provides confirmation and structural elucidation of precursor and product ion biomarkers with high mass accuracy (≤7 ppm).
HPLC-ESI-MS/MS analysis has also been employed in the study of kanamycin biosynthesis to analyze kanamycin pseudotrisaccharides obtained from Streptomyces venezuelae hosts and in vitro reactions researchgate.net. This demonstrates its utility in complex biological research involving this compound and related compounds.
Table 3: Applications of Mass Spectrometry for this compound Research
| MS Technique | Application | Key Findings/Details | Reference |
| HRMS (ESI) | Structural elucidation, purity confirmation | Confirms molecular formula and structure of kanamycin A derivatives; e.g., [M+H]⁺ = 552.3216 found for C₂₃H₄₅N₅O₁₀⁺ researchgate.net | researchgate.net |
| LC-MS/MS | Detection of antibiotic modification | Observes modified and unmodified kanamycin; kinetic and quantitative analysis of bacterial resistance (e.g., acetylation) | |
| HPLC-ESI-MS/MS | Biosynthesis analysis | Analysis of kanamycin pseudotrisaccharides in Streptomyces extracts | researchgate.net |
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of compounds like this compound and their complexes with biological targets. This method provides critical insights into the molecular basis of their function and interactions.
X-ray crystallography has been extensively used to dissect the mechanisms of ribosome inhibition by amikacin (an this compound derivative) and its parent compound, kanamycin wikipedia.orgwikipedia.orgresearchgate.net. These studies reveal how amikacin, with its AHB moiety, makes additional interactions with the decoding center of the ribosome, influencing its unique ribosome inhibition profile wikipedia.orgwikipedia.org. The crystal structures show the binding of kanamycin A within the A site of the ribosomal RNA, detailing hydrogen bonds and conserved contacts with specific nucleotides like A1492 and A1493 wikipedia.orgresearchgate.net. The conformations of specifically and unspecifically bound kanamycin molecules are almost identical, with low RMSD values (0.5 Å) wikipedia.orgresearchgate.net.
Furthermore, X-ray crystallography has been employed to study aminoglycoside 4'-nucleotidyltransferase [ANT(4')] in complex with bound kanamycin A and an ATP analog. These structures provide a basis for understanding the enzymatic inactivation of kanamycin A and the transfer of an adenylyl group. The crystal structure of APH(3')-IIIa (an aminoglycoside kinase) in complex with butirosin (B1197908) A (another AHB-containing aminoglycoside) and an ATP analog has been reported at 2.4 Å resolution, showing how butirosin A binds to the enzyme and highlighting the role of the flexible antibiotic-binding loop in accommodating diverse substrates. This structural information is invaluable for the rational design of new this compound derivatives with improved properties.
Table 4: Key Structural Insights from X-ray Crystallography
| Compound/Complex | Resolution | Key Structural Findings | Reference |
| Amikacin-ribosome complex | Not specified | Detailed interactions with ribosomal decoding center, unique ribosome inhibition profile due to AHB moiety | wikipedia.orgwikipedia.orgresearchgate.net |
| Kanamycin A-ribosomal A site | 2.2-3.0 Å | Binding to 16S rRNA (A1408, C1409, G1491); hydrogen bonds with A1492 and A1493 phosphate (B84403) oxygens; specific and non-specific binding conformations | wikipedia.orgresearchgate.net |
| Kanamycin A-ANT(4')-ATP analog | Not specified (PDB ID 1KNY) | Mechanism of enzymatic inactivation; adenylyl group transfer | |
| Butirosin A-APH(3')-IIIa-ATP analog | 2.4 Å | Binding mode of AHB-containing aminoglycoside to enzyme; role of flexible antibiotic-binding loop |
Future Research Directions and Rational Design of Novel Aminoglycosides
Further Derivatization of the AHB Group
The introduction of the (S)-4-amino-2-hydroxybutyryl (AHB) group at the N1 position of the 2-deoxystreptamine (B1221613) (2-DOS) ring, as seen in amikacin (B45834) (a derivative of kanamycin (B1662678) A) and arbekacin (B1665167) (a derivative of dibekacin), represents a significant advancement in aminoglycoside chemistry. guidetopharmacology.orgnih.gov This modification is crucial for evading inactivation by many aminoglycoside-modifying enzymes (AMEs), as it sterically hinders the binding of modified compounds to these resistance enzymes while largely preserving their ability to bind to the bacterial ribosome.
Research has shown that the AHB moiety in amikacin contributes to a unique ribosome inhibition profile, enabling additional interactions with the decoding center of the ribosome. guidetopharmacology.orgnih.gov This enhanced interaction leads to pleiotropic effects on ribosome function, including interference with tRNA translocation, release factor-mediated peptidyl-tRNA hydrolysis, and ribosome recycling. guidetopharmacology.orgnih.gov Future research aims to explore further derivatizations of the AHB group or modifications of N1-substituted compounds like amikacin. The goal is to increase the binding affinity to specific ribosomal sites, such as the P site of the 50S ribosomal subunit, which could potentiate their ribosome inhibition activity by impeding the movement of the acceptor domain of the P-site tRNA. nih.gov While other functionalities at the N-1 position have been investigated, some have shown less activity against specific pathogens like Pseudomonas aeruginosa.
Design of Dual-Targeting or Hybrid Antimicrobials
A promising strategy in combating antimicrobial resistance involves the design of dual-targeting or hybrid antimicrobial molecules that combine different antibiotic moieties or mechanisms of action. This approach aims to create compounds with enhanced activity, broader spectrum, and reduced potential for the emergence of resistance.
Notable examples of this design strategy include:
Cipro-NeoB/Cipro-KanA Hybrids: The synthesis of hybrid molecules combining features of ciprofloxacin (B1669076) with neomycin B (NeoB) or kanamycin A (KanA) has shown significant promise. These hybrid compounds demonstrated consistent minimum inhibitory concentration (MIC) values against a wide range of bacterial strains, including those expressing common AMEs such as AAC(6′), APH(3′), and AAC(6′)/APH(2″). This suggests a dual mechanism of action that effectively bypasses existing resistance mechanisms.
Kanamycin A-Glycopeptide Conjugates: Dimeric conjugates of kanamycin A with glycopeptide antibiotics, specifically vancomycin (B549263) and eremomycin (B1671613), have been synthesized. These conjugates, formed by attaching the glycopeptide at position 1 of the 2-deoxy-D-streptamine moiety of kanamycin A, exhibited activity against Gram-positive bacteria, including strains resistant to vancomycin.
These hybrid structures represent a rational design approach to develop new drugs with potent activity against AMEs and a reduced propensity for generating bacterial resistance, by simultaneously targeting multiple bacterial pathways or resistance mechanisms.
Development of Aminoglycosides with Broadened Spectrum Against Resistant Strains
The ongoing evolution of bacterial resistance mechanisms, particularly through aminoglycoside-modifying enzymes (AMEs), necessitates the continuous development of new aminoglycosides with a broadened spectrum of activity. The N1-AHB modification, as seen in amikacin and arbekacin, remains a primary strategy to overcome AME-mediated resistance. guidetopharmacology.orgnih.gov
Key research findings and strategies include:
Arbekacin's Resistance Profile: Arbekacin, a semisynthetic derivative, exhibits stability against several AMEs, including aminoglycoside phosphotransferase (APH), aminoglycoside adenylyltransferase (AAD), and aminoglycoside acetyltransferase. Unlike gentamicin (B1671437), amikacin, tobramycin, and kanamycin, which can be inactivated by APH(2″), arbekacin is effective against methicillin-resistant Staphylococcus aureus (MRSA) strains because it cannot be modified by APH(3′) or ANT(4′) enzymes commonly found in these resistant bacteria.
Amikacin's Refractory Nature: Amikacin is widely recognized for its resistance to the majority of AMEs, although some enzymes can still modify it at lower rates. nih.gov
Chemical Deoxygenation: Modifying aminoglycosides through chemical deoxygenation of the 3′ and/or 3′,4′-hydroxyl groups has led to compounds with high affinity for RNA and demonstrated resistance against MRSA.
Structural Modifications:
Pyranmycins: These semi-synthetic aminoglycosides, characterized by the presence of a pyranose instead of a furanose at the O-5 position of neamine, have shown effectiveness against AMEs and exhibit low cytotoxicity.
N-3″-Guanidino Kanamycin A: Selective modification of the N-3″ amino group of kanamycin A into a guanidine (B92328) group resulted in a derivative that maintained its antibiotic activity while being protected against inactivation by ANT(4′), APH(3′), and AAC(6′).
Methylation: Methylation at the N-6′ and N-3″ positions, as in 6′,3″-di-N-methyl-kanamycin B, has shown activity against resistant strains, albeit with a weaker bactericidal effect compared to the parent antibiotic.
These diverse chemical modification strategies underscore the ongoing efforts to develop new aminoglycosides capable of overcoming existing and emerging resistance mechanisms, thereby broadening their therapeutic spectrum.
Applications in Molecular Biology Research Beyond Antibiotic Use
Beyond their well-known role as antibiotics, kanamycin and its derivatives, including Ahb-kanamycin A, have significant applications in molecular biology research.
Genetic Engineering Selection Marker: Kanamycin is widely utilized as a crucial selection marker in genetic engineering. It is effectively employed in both prokaryotic and eukaryotic systems to identify and isolate cells that have successfully integrated foreign DNA. This is achieved by linking a kanamycin resistance gene (kanR) to the gene of interest within plasmids or vectors. Only cells that have taken up the recombinant plasmid containing the kanR gene will survive in the presence of kanamycin, allowing for efficient selection.
Recombinant Protein Production: This selection method is essential for creating expression systems, particularly in Escherichia coli, for the production of recombinant proteins. Researchers can ensure that only E. coli cells carrying the plasmid with both the gene of interest and the kanamycin resistance gene will survive and express the desired protein, facilitating high protein production yields vital for pharmaceutical and biotechnology research.
Research Tool: Kanamycin serves as a valuable tool in molecular biology for studying fundamental processes such as gene expression and protein synthesis.
Therapeutic Exploration (Broader Aminoglycoside Class): More broadly within the aminoglycoside class, research has explored their potential beyond antibacterial uses. For instance, some aminoglycosides, such as paromomycin (B158545), have been investigated for their ability to treat genetic disorders characterized by premature stop codons, including cystic fibrosis and Duchenne muscular dystrophy. Additionally, aminoglycosides are being explored as potential therapies for HIV.
These diverse applications highlight the utility of kanamycin and its derivatives as indispensable tools in various fields of molecular biology and biomedical research.
Addressing Challenges in Aminoglycoside Research
Despite their clinical importance and ongoing research, several challenges persist in the field of aminoglycoside research and development:
Antibiotic Resistance: The most significant challenge is the continuous emergence and spread of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs) and modifications to the ribosomal target site. nih.gov Future research is focused on developing novel AME inhibitors and designing compounds that can circumvent these established resistance mechanisms.
Analytical Challenges: Aminoglycosides present considerable challenges in analytical method development due to their physicochemical properties. Their high polarity, polycationic character, and lack of chromophores or fluorophores make their detection and quantification in complex biological matrices (like plasma or tissue) difficult. Furthermore, separating mixtures of closely related components, such as the isomeric forms found in gentamicin complexes, and identifying related impurities remain complex analytical hurdles. The high sensitivity of aminoglycosides to pH variations during extraction also adds to the analytical complexity.
Intracellular Delivery: A challenge in treating certain bacterial infections is the effective delivery of antibiotics into host cells, as the host cell membrane and the complex intracellular environment can impede antibiotic penetration and reduce their intracellular activity.
Pace of Innovation: There is a recognized concern regarding the slowed pace of innovation in antibiotic development, with many new agents being modifications of existing drugs rather than entirely novel chemical classes.
Toxicity Mitigation: While not detailed in this article, the inherent nephrotoxicity and ototoxicity associated with aminoglycosides pose a significant challenge in their clinical use. Research efforts are continuously directed towards designing new derivatives with improved safety profiles that retain potent antibacterial activity.
Overcoming these multifaceted challenges requires interdisciplinary approaches, including advanced synthetic chemistry, structural biology, and innovative screening methods, to ensure the continued effectiveness of aminoglycosides in combating bacterial infections.
Q & A
Q. What are the established analytical techniques for identifying and quantifying Ahb-kanamycin A in complex biological matrices?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for precise quantification, ensuring calibration with certified reference standards .
- Validate methods by spiking matrices (e.g., serum, tissue homogenates) with known concentrations of this compound and calculating recovery rates (≥85% acceptable) .
- Include negative controls to rule out matrix interference and positive controls to confirm assay sensitivity .
Q. What experimental protocols are recommended for assessing this compound’s minimum inhibitory concentration (MIC) against resistant bacterial strains?
Methodological Answer:
- Follow CLSI guidelines for broth microdilution assays, using standardized bacterial inocula (e.g., 5 × 10⁵ CFU/mL) and serial dilutions of this compound .
- Include quality control strains (e.g., E. coli ATCC 25922) to validate assay conditions .
- Replicate experiments at least three times to account for biological variability, and report geometric mean MIC values with 95% confidence intervals .
Q. How can researchers ensure reproducibility in pharmacokinetic (PK) studies of this compound?
Methodological Answer:
- Standardize animal models (e.g., murine sepsis) with matched age, weight, and genetic background .
- Use ADaM-compliant datasets for PK/pharmacodynamic (PD) analysis, including time-concentration profiles and compartmental modeling parameters .
- Predefine acceptance criteria for inter-assay variability (e.g., ≤15% CV for AUC calculations) .
Advanced Research Questions
Q. How can structural modifications of this compound be systematically evaluated to overcome enzymatic resistance mechanisms?
Methodological Answer:
- Perform molecular docking studies to predict interactions between this compound derivatives and resistance enzymes (e.g., aminoglycoside acetyltransferases) .
- Synthesize analogs with targeted substitutions (e.g., 6′-OH group) and test MIC shifts against resistant isolates .
- Validate findings using isothermal titration calorimetry (ITC) to measure binding affinity changes .
Q. What strategies resolve contradictions in this compound’s efficacy data across in vitro vs. in vivo models?
Methodological Answer:
- Conduct meta-analyses to identify confounding variables (e.g., protein binding in serum, pH-dependent stability) .
- Design cross-validation experiments: Compare in vitro MICs with in vivo efficacy in neutropenic vs. immunocompetent models .
- Apply Hill’s criteria for causality to assess dose-response consistency across studies .
Q. How should researchers design experiments to investigate this compound’s off-target effects on eukaryotic ribosomes?
Methodological Answer:
- Use ribosome profiling (Ribo-seq) to map this compound’s binding to human mitochondrial vs. cytoplasmic ribosomes .
- Quantify off-target toxicity via cell viability assays (e.g., MTT) in human cell lines (e.g., HEK293) at therapeutic concentrations .
- Apply PICO framework: Define Population (specific cell types), Intervention (dose range), Comparison (untreated controls), Outcome (IC₅₀ values) .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/EC₉₀ values .
- Report variability using error bars (SEM or SD) and assess significance via ANOVA with post-hoc Tukey tests .
- Address outliers using Grubbs’ test or robust statistical methods (e.g., median absolute deviation) .
Q. How can researchers validate transcriptomic data suggesting this compound-induced stress response pathways?
Methodological Answer:
- Triangulate RNA-seq findings with qRT-PCR (≥5 differentially expressed genes) and Western blotting for protein-level validation .
- Use STRING-DB to assess pathway enrichment (e.g., oxidative stress, unfolded protein response) and filter false positives (FDR <0.05) .
- Deposit raw data in public repositories (e.g., GEO) with MIAME-compliant metadata .
Ethical & Methodological Considerations
Q. What frameworks ensure ethical rigor in preclinical studies of this compound?
Methodological Answer:
- Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification .
- Consult institutional review boards (IRBs) for protocols involving human-derived samples (e.g., primary cells) .
- Apply FINER criteria: Ensure research is Feasible, Interesting, Novel, Ethical, and Relevant .
Q. How should conflicting data on this compound’s nephrotoxicity be addressed in grant proposals?
Methodological Answer:
- Perform systematic reviews to identify knowledge gaps (e.g., species-specific toxicity thresholds) .
- Propose comparative studies using renal proximal tubule cells from humans vs. model organisms .
- Include contingency plans for alternative hypotheses (e.g., oxidative stress vs. mitochondrial dysfunction) .
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